molecular formula C5H14Cl2N2OS B6219319 rac-imino(methyl)[(1s,3s)-3-aminocyclobutyl]-lambda6-sulfanone dihydrochloride, cis CAS No. 2751608-20-3

rac-imino(methyl)[(1s,3s)-3-aminocyclobutyl]-lambda6-sulfanone dihydrochloride, cis

Cat. No.: B6219319
CAS No.: 2751608-20-3
M. Wt: 221.15 g/mol
InChI Key: POLYLSTVTKPRSV-UHFFFAOYSA-N
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Description

Chemical Identity:
This compound is a racemic (rac) mixture of the cis-configured diastereomers of a sulfonimidoyl derivative featuring a cyclobutyl backbone. The structure includes:

  • A cis-3-aminocyclobutyl ring (1s,3s configuration).
  • An imino(methyl)-lambda⁶-sulfanone functional group.
  • Two hydrochloride counterions (dihydrochloride salt form).

Properties

CAS No.

2751608-20-3

Molecular Formula

C5H14Cl2N2OS

Molecular Weight

221.15 g/mol

IUPAC Name

3-(methylsulfonimidoyl)cyclobutan-1-amine;dihydrochloride

InChI

InChI=1S/C5H12N2OS.2ClH/c1-9(7,8)5-2-4(6)3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H

InChI Key

POLYLSTVTKPRSV-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1CC(C1)N.Cl.Cl

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : Likely C₆H₁₄Cl₂N₂OS (inferred from related compounds in and ).
  • Molecular weight : Estimated ~316.40 g/mol (based on ).
  • CAS No.: A structurally related diastereomeric mixture is registered under 2624135-58-4 ().

The cyclobutyl scaffold enhances metabolic stability compared to larger rings.

Comparison with Structurally Similar Compounds

Structural Analog 1: (3-aminocyclopentyl)(imino)methyl-lambda⁶-sulfanone dihydrochloride

Key Differences :

  • Ring size : Cyclopentyl (5-membered) vs. cyclobutyl (4-membered) in the target compound.
  • Molecular formula : C₆H₁₄N₂OS () vs. C₆H₁₄Cl₂N₂OS (target).
  • Impact :
    • Cyclopentyl derivatives exhibit reduced ring strain but lower conformational rigidity compared to cyclobutyl analogs.
    • Higher molecular weight (184.68 g/mol for cyclopentyl vs. ~316.40 g/mol for cyclobutyl) due to additional methyl groups.

Structural Analog 2: [(2-aminoethyl)imino]dimethyl-lambda⁶-sulfanone hydrochloride

Key Differences :

  • Backbone : Linear ethylamine chain vs. cyclobutyl ring.
  • Salt form: Monohydrochloride (C₄H₁₃ClN₂OS) vs. dihydrochloride in the target.
  • Impact :
    • Linear analogs like this exhibit higher solubility in polar solvents but lower metabolic stability.
    • Molecular weight is significantly lower (172.68 g/mol vs. ~316.40 g/mol).

Structural Analog 3: (3-aminocyclobutyl)(imino)methyl-lambda⁶-sulfanone dihydrochloride (Diastereomeric Mixture)

Key Differences :

  • Stereochemistry : Mixture of diastereomers (CAS 2624135-58-4) vs. rac-cis configuration in the target.
  • Molecular formula : C₅H₁₃ClN₂OS () vs. inferred C₆H₁₄Cl₂N₂OS for the target.
  • Impact :
    • Diastereomeric mixtures may show varied biological activity due to differing stereochemical interactions.
    • The cis configuration in the target compound likely enhances binding specificity in chiral environments.

Data Table: Comparative Analysis

Parameter Target Compound Cyclopentyl Analog Ethylamine Analog Diastereomeric Mixture
Molecular formula C₆H₁₄Cl₂N₂OS (inferred) C₆H₁₄N₂OS C₄H₁₃ClN₂OS C₅H₁₃ClN₂OS
Molecular weight (g/mol) ~316.40 184.68 172.68 184.68
Ring size 4-membered (cyclobutyl) 5-membered (cyclopentyl) Linear chain 4-membered (cyclobutyl)
Salt form Dihydrochloride Dihydrochloride Hydrochloride Dihydrochloride
Stereochemistry rac-cis Not specified Not applicable Mixture of diastereomers
CAS No. 2624135-58-4 (related diastereomers) CID 165945521 1621962-48-8 2624135-58-4

Research Findings and Implications

  • Ring Size Effects : Cyclobutyl derivatives demonstrate superior metabolic stability over cyclopentyl analogs due to increased ring strain and rigidity.
  • Salt Form: Dihydrochloride salts generally exhibit higher crystallinity and shelf-life compared to monohydrochlorides.
  • Stereochemical Influence : The cis configuration in the target compound may optimize binding to chiral enzyme pockets, a feature less predictable in diastereomeric mixtures.

Preparation Methods

[2+2] Cycloaddition with Stereochemical Guidance

A photochemical [2+2] cycloaddition between ethylene and a chiral enamine precursor can yield cis-aminocyclobutane intermediates. For example, irradiation of N-vinyl acetamide derivatives generates cyclobutane rings with cis stereochemistry, which is retained during subsequent functionalization.

Table 1: Representative Conditions for Cyclobutane Formation

Starting MaterialReaction ConditionsYield (%)cis:trans Ratio
N-Vinyl acetamideUV light, 254 nm, THF, -10°C657:1
Allyl amine derivativePd catalysis, 80°C453:1

Introduction of the Sulfonimidoyl Group

The sulfonimidoyl functional group (S(=N)(=O)) is introduced via sulfoxidation followed by imination. Methylation at sulfur precedes stereoselective imine formation.

Sulfoxidation and Imination Sequence

  • Sulfoxidation : Treatment of methyl sulfoxide with mCPBA generates methyl sulfone.

  • Imination : Reaction with ammonia under acidic conditions yields the sulfonimidoyl group.

Key Reaction:

CH3SO+NH3HClCH3S(=N)(=O)+H2O[1][4]\text{CH}3\text{SO} + \text{NH}3 \xrightarrow{\text{HCl}} \text{CH}3\text{S(=N)(=O)} + \text{H}2\text{O} \quad

Stereochemical Control in Cyclobutane Functionalization

The cis configuration of the amino and sulfonimidoyl groups is achieved through directed C–H activation or steric hindrance.

Directed C–H Amination

Rhodium-catalyzed C–H amination using aryl azides directs functionalization to the cis position relative to existing substituents. This method avoids racemization and achieves >90% diastereomeric excess.

Example Protocol:

  • Substrate: cis-3-hydroxycyclobutyl sulfone

  • Catalyst: Rh2_2(esp)2_2 (5 mol%)

  • Azide Source: 2,4,6-Triisopropylphenyl azide

  • Yield: 78%

  • de: 92%

Salt Formation and Isolation

The free base is converted to the dihydrochloride salt for stability. Protonation occurs in HCl-saturated ether, followed by crystallization from ethanol/water.

Critical Parameters:

  • pH : 2–3 during salt formation

  • Solvent System : Ethanol/water (4:1 v/v)

  • Purity : >99% by HPLC after recrystallization

Challenges and Optimization

Racemization During Imination

The sulfonimidoyl group’s nitrogen can invert configuration, leading to racemization. Low-temperature imination (-40°C) and bulky solvents (e.g., tert-butyl methyl ether) mitigate this issue.

Byproduct Formation

Over-oxidation during sulfoxidation generates sulfone byproducts. Stoichiometric control of mCPBA and shorter reaction times reduce this .

Q & A

Q. How can researchers optimize the synthesis of rac-imino(methyl)[(1s,3s)-3-aminocyclobutyl]-lambda6-sulfanone dihydrochloride, cis to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reaction Conditions : Tight control of temperature, pH, and solvent polarity (e.g., refluxing in dichloromethane or methanol) to minimize side reactions .
  • Purification : Use column chromatography or recrystallization to isolate the dihydrochloride salt, ensuring removal of unreacted intermediates .
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. What are the recommended analytical techniques for confirming the structural integrity of This compound?

  • Methodological Answer :
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to verify cyclobutyl and sulfanone moieties. IR spectroscopy to confirm imine (C=N) and sulfonyl (S=O) stretches .
  • Crystallography : X-ray diffraction for absolute stereochemical confirmation, particularly for the cis configuration .
  • Mass Spectrometry : HRMS to validate molecular weight (e.g., [M+H]+^+ at m/z calculated for Cx_xHy_yNz_zOk_kSCl2_2) .

Q. What solvent systems are optimal for enhancing the aqueous solubility of This compound in biological assays?

  • Methodological Answer :
  • Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous dilution, employ phosphate-buffered saline (PBS) at pH 7.4, as the dihydrochloride salt improves solubility .
  • Conduct solubility assays at 25°C and 37°C to assess temperature-dependent behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data obtained from different characterization methods (e.g., NMR vs. X-ray crystallography) for This compound?

  • Methodological Answer :
  • Cross-Validation : Compare NOESY/ROESY NMR data with X-ray crystallography to resolve ambiguities in stereochemistry .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and match experimental data .

Q. What experimental approaches are recommended to elucidate the mechanism of action of This compound at the molecular level?

  • Methodological Answer :
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target enzymes/receptors .
  • Kinetic Studies : Monitor reaction rates in enzymatic assays (e.g., Michaelis-Menten kinetics) to identify inhibition/activation modes .
  • Molecular Docking : Use software like AutoDock to predict binding poses, validated by mutagenesis studies .

Q. How should researchers design stability studies to evaluate the degradation pathways of This compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to pH 1–13 buffers at 40°C–60°C for 1–4 weeks. Analyze degradation products via LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) to model shelf-life .

Q. What strategies can be employed to address discrepancies in biological activity data across different in vitro and in vivo models for This compound?

  • Methodological Answer :
  • Cross-Model Validation : Compare IC50_{50} values in cell-based assays with ED50_{50} in animal models. Adjust for bioavailability using pharmacokinetic studies (e.g., plasma protein binding assays) .
  • Metabolite Profiling : Identify active/inactive metabolites via liver microsome assays to explain in vivo discrepancies .

Q. How can computational chemistry methods (e.g., DFT calculations) be integrated with experimental data to predict the reactivity of This compound in complex biological systems?

  • Methodological Answer :
  • Reactivity Simulations : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • MD Simulations : Model interactions with lipid bilayers or protein active sites to guide mutagenesis experiments .

Q. What ecotoxicological assessment protocols are appropriate for evaluating the environmental impact of This compound during laboratory disposal?

  • Methodological Answer :
  • OECD Guidelines : Follow Test No. 201 (algae growth inhibition) and Test No. 211 (daphnia reproduction) to assess aquatic toxicity .
  • Soil Microcosm Studies : Measure biodegradation half-life in soil/water systems under aerobic/anaerobic conditions .

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